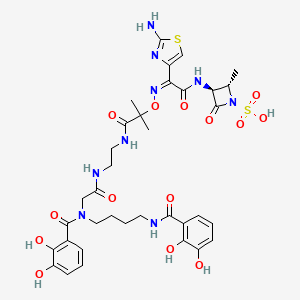
Antibacterial agent 63
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 63 is a synthetic compound designed to combat bacterial infections. It belongs to a class of antibacterial agents that target specific bacterial processes, making it effective against a broad spectrum of bacterial pathogens. The development of this compound is part of ongoing efforts to address the growing issue of antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 63 involves multiple steps, starting with the preparation of the core structure. This typically includes the formation of a heterocyclic ring, which is a common feature in many antibacterial agents. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods are optimized for efficiency and yield, often involving automated systems to monitor and control reaction parameters. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and potency.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 63 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Antibacterial Agent 63 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of Antibacterial Agent 63 involves targeting specific bacterial processes. It binds to bacterial enzymes involved in cell wall synthesis, thereby inhibiting their function and leading to cell lysis. The compound also interferes with protein synthesis by binding to bacterial ribosomes, preventing the translation of essential proteins. These dual mechanisms make it highly effective against a broad range of bacterial pathogens.
Comparison with Similar Compounds
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Cephalosporins: Similar mechanism of action but with variations in chemical structure.
Tetracyclines: Inhibit protein synthesis but bind to different sites on the bacterial ribosome.
Uniqueness: Antibacterial Agent 63 is unique in its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This makes it particularly effective against bacteria that have developed resistance to other antibiotics. Additionally, its synthetic route allows for modifications to enhance its efficacy and reduce potential side effects.
Properties
Molecular Formula |
C35H43N9O14S2 |
|---|---|
Molecular Weight |
877.9 g/mol |
IUPAC Name |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-[[2-[(2,3-dihydroxybenzoyl)-[4-[(2,3-dihydroxybenzoyl)amino]butyl]amino]acetyl]amino]ethylamino]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C35H43N9O14S2/c1-18-25(32(53)44(18)60(55,56)57)41-30(51)26(21-17-59-34(36)40-21)42-58-35(2,3)33(54)39-14-13-37-24(47)16-43(31(52)20-9-7-11-23(46)28(20)49)15-5-4-12-38-29(50)19-8-6-10-22(45)27(19)48/h6-11,17-18,25,45-46,48-49H,4-5,12-16H2,1-3H3,(H2,36,40)(H,37,47)(H,38,50)(H,39,54)(H,41,51)(H,55,56,57)/b42-26-/t18-,25-/m0/s1 |
InChI Key |
PYTPQSVERNRQFV-VBSLVJBFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)/C4=CSC(=N4)N |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)C4=CSC(=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















